1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Vue d'ensemble

Description

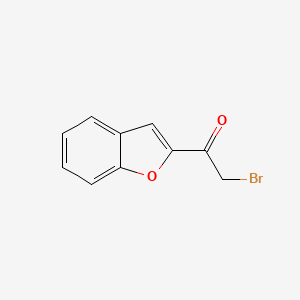

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom attached to the ethanone moiety, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One typically involves the bromination of 1-(1-benzofuran-2-yl)ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Reduction Reactions: Formation of alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Physical and Chemical Properties

- Molecular Weight : 243.07 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents such as ethanol and acetone

Medicinal Chemistry

Antibacterial Activity : Recent studies have indicated that derivatives of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One exhibit significant antibacterial properties. For instance, compounds synthesized from this precursor have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Klebsiella pneumoniae . These findings suggest its potential use in developing new antibacterial agents.

Synthesis of Novel Compounds : The compound serves as a key intermediate in the synthesis of various bioactive molecules. For example, it has been used to create hybrids with nitroimidazole derivatives, which have demonstrated enhanced antibacterial activity compared to their precursors .

Material Science

Polymer Additives : The compound's unique structure allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

Synthetic Chemistry

Reagent for Organic Synthesis : this compound is employed as a reagent in various organic synthesis pathways. It can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical entities that are valuable in pharmaceutical research .

Case Study 1: Antibacterial Derivatives

A study published in Molecules explored the synthesis of several derivatives of this compound. The researchers tested these compounds against multiple bacterial strains, finding that certain modifications significantly improved their antibacterial potency. The most promising derivative exhibited MIC values comparable to existing antibiotics .

Case Study 2: Material Enhancement

Research conducted on the use of this compound as an additive in polyvinyl chloride (PVC) demonstrated enhanced thermal stability and reduced brittleness in the resulting polymer blends. This application highlights the compound's potential in improving material performance for industrial applications .

Mécanisme D'action

The mechanism of action of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparaison Avec Des Composés Similaires

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One can be compared with other benzofuran derivatives, such as:

1-(1-Benzofuran-2-Yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.

1-(1-Benzofuran-2-Yl)-2-Chloroethan-1-One: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

1-(1-Benzofuran-2-Yl)-2-Iodoethan-1-One: Contains an iodine atom, which may impart different reactivity and biological effects.

Activité Biologique

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One (CAS No. 23489-36-3) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antioxidant, antimicrobial, and enzyme inhibitory properties, supported by relevant data and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H7BrO2

- Molecular Weight : 239.07 g/mol

- Appearance : White to light yellow crystalline powder

- LogP : 2.27 (indicating moderate lipophilicity) .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study on benzofuranyl esters demonstrated high radical scavenging activity measured via the DPPH assay, with certain derivatives achieving up to 32.62% inhibition at 500 µg/mL . Although specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various studies. A related compound demonstrated effectiveness against several microorganisms, with varying degrees of activity depending on the substitution patterns on the benzofuran moiety. For example, compounds with -methyl and -methoxy substitutions showed enhanced antimicrobial activity compared to their unsubstituted counterparts . The resistance observed in some bacteria suggests that structural modifications could optimize efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Activity (Zone of Inhibition) |

|---|---|---|

| 4a (Unsubstituted) | Staphylococcus aureus | Moderate |

| 4b (Chloro) | Escherichia coli | No activity |

| 4c (Methyl) | Bacillus subtilis | High |

| 4d (Methoxy) | Pseudomonas aeruginosa | Moderate |

| 4e (Nitro) | Klebsiella pneumoniae | High |

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin synthesis and is a target for skin-whitening agents. Preliminary studies indicate that compounds with similar structures to this compound may inhibit tyrosinase effectively. For instance, some derivatives exhibited IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor . The mechanism of inhibition appears to be non-competitive, suggesting that structural features significantly influence binding affinity.

Case Study 1: Synthesis and Evaluation of Tyrosinase Inhibitors

A recent study synthesized various benzofuran derivatives and evaluated their inhibitory effects on tyrosinase. Among these, a compound bearing a methoxy group showed the most potent activity with an IC50 value of 8.96 µM, demonstrating the potential for developing new skin-lightening agents based on benzofuran scaffolds .

Case Study 2: Antioxidant Properties Assessment

In another investigation focusing on antioxidant capabilities, several benzofuranyl esters were tested for their efficacy in scavenging free radicals. The results indicated that structural modifications could enhance antioxidant properties, which are crucial for therapeutic applications in oxidative stress-related diseases .

Propriétés

IUPAC Name |

1-(1-benzofuran-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCBWTEDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370729 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23489-36-3 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?

A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []

Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?

A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.